18|A-Glycyrrhetinic acid-d3

Bioanalysis LC-MS/MS Stereoisomer Separation

Accurate LC-MS/MS quantification of 18α-glycyrrhetinic acid (18α-GA) in complex biological samples is compromised by matrix effects and co-elution when using non-deuterated or stereoisomeric internal standards. 18α-Glycyrrhetinic acid-d3 resolves this issue. - Exact isotopic (+3 Da) and stereochemical (18α) match to analyte. - Enables co-elution and ionization correction; validated resolution factor 2.3 vs. 18β-GA. - Essential for studies in plasma, GI tissues, and fecal samples (low systemic absorption matrices). - Ideal for impurity monitoring in pharmaceutical-grade 18β-GA.

Molecular Formula C30H46O4
Molecular Weight 473.7 g/mol
Cat. No. B12405399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18|A-Glycyrrhetinic acid-d3
Molecular FormulaC30H46O4
Molecular Weight473.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D
InChIKeyMPDGHEJMBKOTSU-CUTXPBTHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18α-Glycyrrhetinic Acid-d3: Deuterated Internal Standard for 18α-GA Quantification


18α-Glycyrrhetinic acid-d3 is a deuterated isotopologue of the pentacyclic triterpenoid 18α-glycyrrhetinic acid (18α-GA), a naturally occurring C-18 epimer of 18β-glycyrrhetinic acid (18β-GA) found in licorice root (Glycyrrhiza spp.). As a stable isotope-labeled (SIL) internal standard, it incorporates three deuterium atoms to provide a distinct mass shift (+3 Da) relative to the unlabeled 18α-GA analyte . This mass differentiation is critical for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, where it corrects for matrix effects and variations in sample preparation, ionization efficiency, and instrument response [1].

Deuterated internal standard for 18α-GA LC-MS/MS bioanalysis
Corrects matrix effects and ionization variability in complex biological samples
Stereochemically matched 18α-epimer for accurate co-elution and quantification

Why Generic Substitutes Fail for 18α-GA Analysis


Generic substitution of 18α-glycyrrhetinic acid-d3 with non-deuterated 18α-GA or the more common 18β-glycyrrhetinic acid-d3 isotopologue introduces unacceptable analytical error. Non-deuterated 18α-GA, when used as an internal standard, co-elutes with the target analyte and is indistinguishable from it by mass spectrometry, rendering it incapable of correcting for variable ionization efficiency and matrix effects inherent in complex biological samples [1]. The 18β-glycyrrhetinic acid-d3 isotopologue, while deuterated, represents a distinct stereoisomer. Its chromatographic retention time differs from that of 18α-GA—a fundamental requirement for reliable analyte/internal standard co-elution and subsequent signal normalization. This retention time discrepancy, as demonstrated in validated HPLC methods for 18α-GA and 18β-GA separation, precludes its use as a suitable internal standard for 18α-GA quantification [2]. Therefore, only the exact isotopic and stereochemical match of 18α-glycyrrhetinic acid-d3 ensures method accuracy.

Unlabeled 18α-Glycyrrhetinic Acid
Co-elutes with the analyte and may not adequately correct for matrix effects or ionization variability, potentially affecting quantification.
18β-Glycyrrhetinic Acid-d3
Stereoisomer with distinct chromatographic retention; may not co-elute with 18α-GA, which can impact signal normalization and method accuracy.

Quantitative Evidence: 18α-GA-d3 vs. Closest Analogs


Chromatographic Resolution: Only 18α-GA-d3 Co-elutes with the Target Analyte

Accurate quantification using an internal standard requires the standard to co-elute with the analyte. HPLC analysis demonstrates that the 18α and 18β diastereomers of glycyrrhetinic acid are chromatographically resolvable. The use of 18β-glycyrrhetinic acid-d3 as an internal standard for quantifying 18α-GA is therefore fundamentally flawed, as it will not correct for matrix effects affecting the 18α-GA retention window [1]. Only the 18α-configured deuterated analog ensures identical retention time.

Chromatographic Resolution
Head-to-head
Rs = 2.3
Supports isomer-specific ISTD selection for reliable co-elution
Chiral HPLC, UV 254 nm; 18α/18β baseline separation
Bioanalysis LC-MS/MS Stereoisomer Separation

Pharmacokinetic Distinction: 18α-GA Lacks Oral Absorption Unlike 18β-GA

The in vivo fate of 18α-GA is markedly different from its 18β epimer. Following oral administration in mice, 18β-GA is systemically absorbed and detectable in serum, whereas 18α-GA remains unabsorbed in the gastrointestinal tract, with no detectable serum concentrations [1]. This divergent pharmacokinetic profile necessitates the use of 18α-GA-d3 for any study involving the oral administration or gastrointestinal disposition of 18α-GA, as a generic standard would not account for its unique absorption barrier.

Systemic Absorption
Head-to-head
18α-GA (oral) Not detected in serum
18β-GA (oral) Detectable in serum
Supports matrix-specific quantification in GI vs plasma studies
Oral mouse model; serum and tissue analysis
Pharmacokinetics ADME Oral Bioavailability

Isomer-Specific 11β-HSD1 Inhibition by 18α-GA

The biological activity of 18α-GA is distinct and non-interchangeable with 18β-GA. In enzyme assays using lysates of transfected HEK-293 cells, 18α-GA selectively inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) without affecting the type 2 isoform (11β-HSD2). Conversely, 18β-GA preferentially inhibits 11β-HSD2 [1]. This functional specificity underlines the need for an isomer-specific analytical approach when measuring 18α-GA in biological contexts where both isomers may be present, such as in studies of licorice metabolism or its derivatives.

11β-HSD Inhibition
Head-to-head
18α-GA Selective 11β-HSD1 inhibitor
18β-GA Preferential 11β-HSD2 inhibitor
Isomer-specific biological context supports matched ISTD use
HEK-293 lysate assay; human isozyme expression
Enzymology 11β-HSD1 Selective Inhibition

Validated Applications in Bioanalysis and Isomer Research


LC-MS/MS Quantification of 18α-GA in Pharmacokinetic Studies

18α-Glycyrrhetinic acid-d3 is the essential internal standard for developing and validating robust LC-MS/MS methods to quantify 18α-GA in complex biological matrices (e.g., plasma, tissue homogenates, fecal samples). Given the demonstrated low oral absorption of 18α-GA, which results in high concentrations in the gastrointestinal tract [1], the deuterated standard is critical for accurately correcting the pronounced matrix effects encountered in these sample types.

Monitoring 18α-GA as a Process Impurity in 18β-GA Quality Control

In the quality control of glycyrrhetinic acid and its derivatives, the 18α-isomer can be a process-related impurity or degradation product. The validated HPLC method for separating 18α- and 18β-GA achieves a resolution factor of 2.3 [2]. 18α-Glycyrrhetinic acid-d3 serves as the ideal internal standard for developing a specific and sensitive LC-MS/MS method to monitor and quantify 18α-GA impurities at low levels in pharmaceutical grade 18β-GA.

Tissue-Specific Quantification in Intestinal Pharmacology Studies

Due to its unique pharmacokinetic profile, which includes negligible systemic absorption but potential local activity in the intestine [1], studies on the local or cellular pharmacology of 18α-GA require precise quantification. 18α-Glycyrrhetinic acid-d3 is the only tool that enables accurate measurement of 18α-GA levels in challenging matrices like intestinal mucosa or fecal samples, facilitating research into its role as a selective 11β-HSD1 inhibitor [3] in these specific compartments.

Application
Selection Property
Validation Focus
PK Study Quantification
Isotope-labeled matched stereoisomer
Matrix-effect correction in plasma and tissue homogenates
Impurity Monitoring in Glycyrrhetinic Acid QC
Stereochemically specific internal standard
Low-level impurity quantification by LC-MS/MS
Intestinal Pharmacology Studies
Mass-shifted internal standard for 18α-GA
Quantitative accuracy in intestinal mucosa and fecal matrices

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